N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS No.: 1040678-14-5
Cat. No.: VC11963946
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040678-14-5 |
|---|---|
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)20-18(23)12-16-13-25-19(22-16)21-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | PARIXNUHAKKWGA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Introduction
Chemical Synthesis
Synthetic Routes
The synthesis of N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves a multi-step process:
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Thiazole Ring Formation: A Hantzsch thiazole synthesis is employed, where α-bromo ketones react with thiourea derivatives. For example, 2-bromoacetophenone may react with phenylthiourea to form the 2-phenylaminothiazole intermediate .
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Acetamide Coupling: The thiazole intermediate is then coupled with 4-ethoxyaniline using carbodiimide reagents (e.g., DCC or EDCl) to form the acetamide bond.
Table 1: Key Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole formation | α-Bromo ketone, thiourea, ethanol, reflux | 65–75% | |
| Acetamide coupling | 4-Ethoxyaniline, DCC, DCM, RT | 70–80% |
Structural Characterization
The compound has been characterized using advanced spectroscopic techniques:
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¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 3.98 (q, 2H, -OCH₂), 6.85–7.45 (m, 9H, aromatic), 8.12 (s, 1H, thiazole-H).
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
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Mass Spectrometry: m/z 353.4 [M+H]⁺.
Biological Activities
Antimicrobial Activity
While direct data on this compound is sparse, structurally related thiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance:
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Gram-positive bacteria: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus .
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Gram-negative bacteria: Activity against Escherichia coli (MIC: 16–64 µg/mL) has been reported for similar acetamide-thiazole hybrids .
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Microbe | MIC (µg/mL) | Reference |
|---|---|---|---|
| Analog A | S. aureus | 12.5 | |
| Analog B | E. coli | 25.0 | |
| Target Compound | Pending studies | - | - |
Future Directions
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